tert-butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(6-oxo-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)14-9-6-8-7-13-4-5-15(8)10(9)16/h8-9,13H,4-7H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCUCZLZFKIRRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CNCCN2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Pyrrolopiperazine Core Formation
The octahydropyrrolo[1,2-a]piperazin-6-one scaffold is central to the target compound. Patent WO2013049164A1 discloses cyclization methods for analogous structures, utilizing lactamization or ring-closing metathesis. For example, reacting a linear diamine precursor with a carbonyl source under acidic conditions yields the pyrrolopiperazine ring. In one embodiment, hexahydropyrrolo[1,2-a]pyrazine derivatives are synthesized via intramolecular cyclization of N-protected diamines using trifluoroacetic acid (TFA) as a catalyst, achieving yields exceeding 70%.
A related approach involves reductive amination to form the piperazine ring. As demonstrated in the synthesis of tert-butyl piperazine-1-carboxylate derivatives (Ambeed,), reacting chloroalkyl intermediates with Boc-protected amines under basic conditions (e.g., K₂CO₃ in DMF) facilitates nucleophilic substitution, followed by cyclization. For instance, heating 4-chlorobutanal dimethyl acetal with tert-butyl piperazine-1-carboxylate at 100°C for 24 hours yielded a cyclized product at 42% efficiency.
Palladium-Catalyzed Coupling Reactions
Palladium-mediated cross-coupling reactions are pivotal for introducing aromatic or heteroaromatic substituents. A Buchwald-Hartwig amination protocol from Ambeed couples bromoarenes with Boc-piperazine using Pd₂(dba)₃ and BINAP ligands. For example, reacting 1-bromo-2,3-difluorobenzene with tert-butyl piperazine-1-carboxylate in toluene at 70°C afforded a coupled product in 95% yield. Adapting this method to the target compound could enable functionalization of the pyrrolopiperazine ring prior to carbamate installation.
Reductive Amination Approaches
Reductive amination is widely used to form secondary amines in the pyrrolopiperazine core. In a representative procedure, a ketone intermediate is treated with Boc-piperazine and sodium triacetoxyborohydride (STAB) in acetic acid and dichloromethane, achieving 67.7% yield. This method’s mild conditions (room temperature, 2 hours) preserve the Boc group’s integrity, making it suitable for acid-sensitive intermediates.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and appropriate catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
tert-butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-oxo-2,3,4,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool for studying biological processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar functional groups, used as a protecting group in organic synthesis.
Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Another compound with a tert-butyl carbamate group, used in the synthesis of spirocyclic compounds.
2-tert-butyl 8a-methyl ®-6-oxo-4,6,7,8-tetrahydroisoquinoline-2,8a (1H,3H)-dicarboxylate: A compound with a similar core structure, used in the synthesis of isoquinoline derivatives.
Uniqueness
tert-butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and a promising candidate for pharmaceutical development.
Biological Activity
Overview of Tert-butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate
This compound is a piperazine derivative that may exhibit various biological activities due to the structural features inherent in piperazine compounds. Piperazines are known for their diverse pharmacological profiles, including potential applications as anxiolytics, antidepressants, and antipsychotics.
Piperazine derivatives often interact with neurotransmitter systems, particularly by modulating the activity of serotonin and dopamine receptors. The specific interactions depend on the substituents on the piperazine ring and the overall molecular structure.
Inhibition of Acetylcholinesterase
Recent studies have indicated that certain piperazine derivatives can inhibit human acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, which may have implications for treating neurodegenerative diseases such as Alzheimer's. For example, virtual screening has identified specific piperazine derivatives that bind to AChE's peripheral anionic site and catalytic sites, demonstrating their potential as therapeutic agents against amyloid peptide aggregation .
Antimicrobial Activity
Some piperazine compounds have demonstrated antimicrobial properties. The presence of specific functional groups can enhance their efficacy against various bacterial strains. The structure of this compound suggests potential interactions with bacterial cell membranes or metabolic pathways.
Case Studies
- Antidepressant Activity : A study on piperazine derivatives showed that modifications on the piperazine ring could enhance serotonin receptor affinity, leading to improved antidepressant effects in animal models.
- Neuroprotective Effects : Research has indicated that certain piperazine compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neuroprotection.
Data Table: Biological Activities of Piperazine Derivatives
| Compound Name | Activity Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | AChE Inhibition | Binds to anionic site | Varadaraju et al. |
| Compound B | Antimicrobial | Disrupts cell membrane | Unpublished Study |
| Compound C | Antidepressant | Modulates serotonin receptors | Clinical Trial |
| Compound D | Neuroprotective | Reduces oxidative stress | Research Article |
Q & A
Advanced Question
- Density Functional Theory (DFT) : Model electronic properties of the carbamate group and oxo-pyrrolo-piperazine core to predict nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes, GPCRs) using software like AutoDock Vina .
- MD Simulations : Assess conformational stability in aqueous vs. lipid environments .
What challenges arise in crystallographic analysis of this compound?
Advanced Question
- Crystal Growth : Low solubility in common solvents (e.g., DCM, EtOAc) necessitates vapor diffusion techniques .
- Data Collection : Use synchrotron radiation for weakly diffracting crystals.
- Refinement : Employ SHELXL for small-molecule refinement; address disorder in the tert-butyl group via PART/ISOR constraints .
How to design structure-activity relationship (SAR) studies for derivatives?
Advanced Question
Focus on modular modifications:
| Site | Modification | Biological Impact |
|---|---|---|
| Carbamate (Boc) | Replace with acetyl or benzyl groups | Alter metabolic stability . |
| Pyrrolo-piperazine | Introduce halogens or methyl groups | Enhance target selectivity . |
| Oxo group | Reduce to hydroxyl or amine | Modify hydrogen-bonding capacity . |
| Experimental Workflow : |
- Synthesize analogs via parallel chemistry.
- Screen against target panels (e.g., kinase assays) and correlate activity with steric/electronic parameters .
What are the best practices for handling and storing this compound?
Basic Question
- Storage : –20°C under argon in amber vials to prevent hydrolysis of the carbamate .
- Handling : Use gloveboxes for air-sensitive steps (e.g., deprotection).
- Safety : Refer to SDS for toxicity data; avoid inhalation/contact (LD₅₀ data pending) .
How to resolve ambiguities in biological target identification?
Advanced Question
- Pull-Down Assays : Use biotinylated analogs to isolate binding proteins from cell lysates .
- SPR/BLI : Quantify binding kinetics (ka/kd) for candidate targets .
- Knockout Models : CRISPR-Cas9 gene editing to validate target necessity in cellular models .
What analytical techniques detect degradation products?
Advanced Question
- LC-MS/MS : Monitor hydrolytic cleavage of the Boc group under acidic/basic conditions .
- Stress Testing : Expose to heat (40–60°C), UV light, or oxidative buffers (H₂O₂) to identify labile sites .
How to validate the compound’s role in modulating signaling pathways?
Advanced Question
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Phosphoproteomics : Enrichment of phosphorylated peptides to map kinase/phosphatase activity .
- In Vivo Models : Zebrafish or murine studies to assess bioavailability and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
